molecular formula C9H11BrClF3 B13462854 rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane

rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane

Cat. No.: B13462854
M. Wt: 291.53 g/mol
InChI Key: APWSBCCXUMEGCO-ZENQWGKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane: is a complex organic compound characterized by its unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene with a bromomethylating agent under controlled conditions. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to yield alkanes or alkenes.

    Addition Reactions: The trifluoropropenyl group can participate in addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of functionalized cyclopropanes, while oxidation and reduction can lead to alcohols, ketones, alkanes, or alkenes.

Scientific Research Applications

rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane exerts its effects involves its interaction with specific molecular targets. The bromomethyl and trifluoropropenyl groups can interact with enzymes and receptors, leading to changes in their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane: can be compared with other cyclopropane derivatives, such as:

Uniqueness

The unique combination of bromomethyl and trifluoropropenyl groups in this compound imparts distinct reactivity and potential applications compared to other cyclopropane derivatives. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11BrClF3

Molecular Weight

291.53 g/mol

IUPAC Name

(2S,3R)-2-(bromomethyl)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-1,1-dimethylcyclopropane

InChI

InChI=1S/C9H11BrClF3/c1-8(2)5(6(8)4-10)3-7(11)9(12,13)14/h3,5-6H,4H2,1-2H3/b7-3-/t5-,6+/m1/s1

InChI Key

APWSBCCXUMEGCO-ZENQWGKKSA-N

Isomeric SMILES

CC1([C@H]([C@H]1/C=C(/C(F)(F)F)\Cl)CBr)C

Canonical SMILES

CC1(C(C1C=C(C(F)(F)F)Cl)CBr)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.